Due to its long and unbranched chain structure, hexatetracontane can self-assemble into ordered structures at the molecular level. This property has potential applications in the development of new materials with specific functionalities. For instance, research suggests that hexatetracontane can be incorporated into lubricants to improve their performance [].
Hexatetracontane molecules can be used as building blocks for the creation of nanostructures. By manipulating the self-assembly properties of hexatetracontane, researchers can potentially design and synthesize new nanomaterials with tailored properties for applications in electronics, medicine, and catalysis [].
The long chain structure of hexatetracontane may be useful in the development of novel drug delivery systems. By attaching therapeutic molecules to hexatetracontane, researchers might create slow-release drug carriers or target specific cells within the body [].
The potential interaction of hexatetracontane with biological systems is another area of interest. Studies have explored the use of hexatetracontane in investigating membrane biophysics and protein-lipid interactions [].
Hexatetracontane is a straight-chain alkane with the chemical formula and a molecular weight of approximately 647.24 g/mol. It belongs to the family of higher alkanes, which are saturated hydrocarbons characterized by their long carbon chains. Hexatetracontane is part of a series of alkanes that increase in chain length, with its structure consisting of 46 carbon atoms connected by single bonds, making it a member of the tetracontane family. The compound is primarily known for its high melting point, which is around 86 °C, and its physical properties are typical of long-chain hydrocarbons, including low volatility and high viscosity at room temperature .
Hexatetracontane can be synthesized through several methods:
These methods highlight the versatility in synthesizing long-chain hydrocarbons from simpler precursors .
Hexatetracontane finds various applications primarily in industrial settings:
Interaction studies involving hexatetracontane typically focus on its behavior in mixtures with other hydrocarbons. For instance, research has been conducted on its vapor-liquid equilibria when mixed with shorter-chain alkanes like pentacosane and tetracosane. These studies help understand the thermodynamic properties and phase behavior crucial for applications in chemical engineering and materials science .
Hexatetracontane shares similarities with several other long-chain alkanes. Here are some comparable compounds:
Compound Name | Formula | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|
Tetracontane | 563.08 | 84 | |
Pentacontane | 706.14 | 90 | |
Hexatriacontane | 506.98 | 78 |
Hexatetracontane is unique among these compounds due to its specific chain length of 46 carbon atoms. This unique structure contributes to its distinct physical properties such as melting point and viscosity compared to shorter or longer chain alkanes. Its applications also differ slightly, particularly in specialized industrial uses where specific molecular weights are required for optimal performance .
Hexatetracontane is systematically named as n-hexatetracontane, following IUPAC nomenclature rules. Its structure is a straight-chain arrangement of 46 carbon atoms bonded exclusively by single bonds, with hydrogen atoms saturating all valences.
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₆H₉₄ | |
Molecular Weight | 647.24 g/mol | |
CAS Registry Number | 7098-24-0 | |
Melting Point | 86–89°C | |
Boiling Point | 558–574°C (at 760 mmHg) | |
Density | 0.821–0.922 g/cm³ | |
Flash Point | 468.1°C |
The compound is also referred to as n-hexatetracontane or C₄₆ alkane, emphasizing its linear structure and chain length.
Hexatetracontane has been studied for its synthetic challenges and unique properties, with key advancements in its production and characterization:
Hexatetracontane is rare in biological systems. While alkanes like C₃₁H₆₄ appear in plant cuticles (e.g., Camelina leaves), C₄₆H₉₄ has not been conclusively identified in natural sources. Microbial communities, such as thermophilic Bacillus strains, metabolize shorter alkanes (e.g., C₂₅–C₃₅) but fail to degrade C₄₆H₉₄.
Synthesis relies on alkylation reactions and Grignard reagents:
Method | Key Steps | Yield/Purity | Source |
---|---|---|---|
Dithiane Alkylation | Bisalkylation → Deprotection | High purity | |
Grignard Reagent | Bromoalkane + Mg → Hydrolysis | Moderate | |
Bromoalkane Coupling | Stepwise alkylation | Low (historical) |
Property | Value/Behavior | Source |
---|---|---|
Biodegradation | Resistant to microbial action | |
Volatilization | Minimal (vapor pressure: ~9.2×10⁻⁹ mmHg) | |
Adsorption | High (Koc ≈ 8.7×10⁹) |
The molecular structure of hexatetracontane is characterized by standard alkane bonding parameters that are consistent with saturated hydrocarbon chemistry [3] [4]. The carbon-carbon single bonds throughout the molecular chain exhibit typical bond lengths of approximately 1.54 Angstroms, which represents the standard distance for sp³ hybridized carbon atoms in alkane structures [3] [5]. The carbon-hydrogen bonds maintain their characteristic length of approximately 1.09 Angstroms, reflecting the standard C-H bond distance observed in saturated hydrocarbons [3].
The bond angles within hexatetracontane conform to tetrahedral geometry, with carbon-carbon-carbon bond angles measuring approximately 109.5 degrees [6] [7]. This angular arrangement is consistent with the sp³ hybridization state of carbon atoms in alkane chains and represents the optimal geometric configuration for minimizing electron pair repulsion [6]. The hydrogen-carbon-hydrogen bond angles similarly maintain the tetrahedral angle of 109.5 degrees, ensuring optimal spatial arrangement of substituents around each carbon center [6].
Bond Type | Bond Length/Angle | Notes |
---|---|---|
C-C Single Bond | 1.54 Å | Standard alkane bond length [3] |
C-H Bond | 1.09 Å | Typical alkane C-H distance [3] |
C-C-C Bond Angle | 109.5° | Tetrahedral geometry [6] |
H-C-H Bond Angle | 109.5° | Tetrahedral arrangement [6] |
The molecular framework of hexatetracontane adopts an extended all-trans conformation in its most stable state, with torsional angles of approximately 180 degrees between adjacent carbon-carbon bonds [6] [7]. This anti-periplanar arrangement minimizes steric interactions between substituents and represents the lowest energy conformation for the linear alkane chain [6].
The conformational behavior of hexatetracontane in the solid state is governed by the interplay between intramolecular torsional dynamics and intermolecular packing forces [8] [9]. Long-chain alkanes like hexatetracontane exhibit conformational flexibility that becomes increasingly constrained as the molecular chain length increases [8]. The extended linear conformation predominates in crystalline phases, although localized conformational defects may occur particularly near chain termini [10] [8].
The solid-state structure of hexatetracontane involves lamellar packing arrangements where molecules are organized in parallel layers [11] [12]. This layered structure is characteristic of long-chain alkanes and results from the optimization of van der Waals interactions between hydrocarbon chains [12] [13]. The intermolecular spacing within these lamellar structures reflects the cross-sectional dimensions of the alkane chains and the efficiency of molecular packing [13].
Thermal motion in the solid state introduces conformational dynamics that become more pronounced as temperature approaches the melting point [9] [14]. The molecules retain their basic extended conformation while exhibiting increasing amplitude of thermal oscillations around their equilibrium positions [14]. These thermal effects contribute to the development of rotator phases in which molecules maintain positional order while gaining rotational freedom [14] [15].
Hexatetracontane exhibits complex polymorphic behavior that is characteristic of long-chain even-numbered alkanes [16] [17] [12]. The crystalline phases observed in such compounds typically include low-temperature ordered phases and higher-temperature rotator phases that precede the liquid state [14] [15]. The specific polymorphic forms depend on factors including molecular purity, cooling rate, and thermal history [17] [14].
Even-numbered alkanes like hexatetracontane generally crystallize in triclinic or monoclinic crystal systems at low temperatures [12] [16]. High-resolution X-ray diffraction studies of related long-chain alkanes have revealed a progression from triclinic structures at shorter chain lengths to monoclinic and eventually orthorhombic structures as chain length increases [12]. For hexatetracontane, the specific crystalline arrangement likely involves either monoclinic or orthorhombic packing depending on crystallization conditions [12].
Phase Transition Type | Temperature Range | Structural Characteristics |
---|---|---|
Crystal → Rotator | Few degrees below melting point | Molecules retain positional order but gain rotational freedom [14] |
Rotator → Liquid | At melting point (86-89°C) | Complete loss of positional and orientational order [14] |
Solid-Solid Transitions | Variable with conditions | Changes in molecular packing arrangement [17] |
The rotator phase behavior of hexatetracontane involves a transition from the ordered crystalline state to a rotationally disordered phase while maintaining the basic lamellar structure [14] [15]. This rotator phase is characterized by molecules that retain their translational order within the crystal lattice but acquire rotational mobility around their long axes [15]. Such phases are particularly stable in long-chain alkanes and can exist over significant temperature ranges before melting occurs [14].
Differential scanning calorimetry studies of related long-chain alkanes have revealed multiple solid-solid phase transitions that reflect changes in molecular packing and conformational order [16] [9]. These transitions often involve transformations between different crystalline modifications and the development of intermediate phases with varying degrees of molecular order [16].
The structural and physical properties of hexatetracontane can be understood through comparison with other members of the normal alkane homologous series [18] [19]. As chain length increases from shorter alkanes to hexatetracontane, several systematic trends become apparent in molecular structure, crystalline behavior, and physical properties [18].
Hexatriacontane (C₃₆H₇₄), containing thirty-six carbon atoms, provides a useful comparison point for understanding the effects of chain length extension [17] [20]. The molecular weight increase from 506.97 grams per mole for hexatriacontane to 647.24 grams per mole for hexatetracontane reflects the addition of ten methylene groups [1] [20]. This mass increase is accompanied by corresponding changes in density, with hexatetracontane exhibiting a higher density (0.821 grams per cubic centimeter) compared to hexatriacontane (0.7795 grams per cubic centimeter) [1] [21].
Property | Hexatetracontane (C₄₆H₉₄) | Hexatriacontane (C₃₆H₇₄) |
---|---|---|
Molecular Weight | 647.24 g/mol [1] | 506.97 g/mol [21] |
Density | 0.821 g/cm³ [1] | 0.7795 g/cm³ [21] |
Melting Point | 86-89°C [1] | 74-76°C [21] |
Carbon Atoms | 46 [1] | 36 [21] |
The melting point progression from hexatriacontane (74-76 degrees Celsius) to hexatetracontane (86-89 degrees Celsius) demonstrates the systematic increase in melting temperature with chain length [1] [21]. This trend reflects the enhanced intermolecular van der Waals interactions that result from increased molecular surface area and contact points between longer chains [18]. The greater thermal energy required to disrupt these stronger intermolecular forces leads to progressively higher melting points [18].
Crystallographic analysis reveals that both compounds exhibit similar polymorphic behavior, with even-numbered alkanes typically showing more complex phase behavior than their odd-numbered counterparts [12] [14]. The increased chain length in hexatetracontane enhances the tendency toward lamellar packing and may promote the formation of more ordered crystalline phases compared to shorter chain analogues [12] [11]. Studies of alkane crystallization kinetics indicate that longer chains like hexatetracontane exhibit slower crystallization rates but may form more thermodynamically stable crystal structures [22].
Fischer-Tropsch synthesis represents the most significant industrial pathway for producing hexatetracontane and other long-chain alkanes from synthesis gas derived from coal, natural gas, or biomass. The process converts carbon monoxide and hydrogen into hydrocarbons through catalytic reactions, with the product distribution governed by the Anderson-Schulz-Flory kinetics [2] [3].
The synthesis involves two primary catalyst systems, each offering distinct advantages for hexatetracontane production. Iron-based catalysts operate effectively at temperatures ranging from 200-350°C under pressures of 1-3 MPa, utilizing the iron carbide (Fe₅C₂) phase as the active catalytic component [2] [4]. These catalysts demonstrate broader product selectivity, producing hydrocarbons across the C₁-C₇₀⁺ range, making them suitable for applications requiring diverse hydrocarbon fractions [5]. The hydrogen-to-carbon monoxide ratio typically maintained between 1:1 and 2:1 allows for efficient carbon utilization while supporting the water-gas shift reaction [2].
Cobalt-based catalysts provide superior performance for long-chain hydrocarbon synthesis, operating at lower temperatures of 180-240°C and elevated pressures of 2-3 MPa [2] [3]. These systems utilize metallic cobalt as the active phase and demonstrate enhanced selectivity toward C₅⁺ products, achieving up to 95% selectivity under optimized conditions [6]. The preferred hydrogen-to-carbon monoxide ratio of 2:1 to 2.5:1 promotes chain growth while minimizing methane formation [2]. Cobalt catalysts exhibit superior resistance to deactivation and longer operational lifetimes compared to iron-based systems [7].
Recent advances in catalyst design have focused on enhancing selectivity toward the C₄₀-C₅₀ range through controlled particle size distribution and support modifications. Studies demonstrate that cobalt crystallites in the 3-8 nanometer range provide optimal activity for long-chain synthesis [8]. The incorporation of promoters such as rhenium and ruthenium further enhances catalyst performance by improving reducibility and dispersion [9].
Process optimization for hexatetracontane production requires careful control of reaction parameters. Higher chain growth probabilities (α-values approaching 0.95) favor the formation of wax-range products including hexatetracontane [6]. Temperature reduction from typical operating ranges to 200-220°C increases the selectivity toward longer chains, though at the expense of overall conversion rates [10]. The implementation of two-stage reactor configurations allows for independent optimization of conversion and selectivity parameters [11].
Industrial reactor designs for long-chain synthesis predominantly employ slurry bubble column reactors or fixed-bed configurations. Slurry reactors provide excellent heat management for the highly exothermic Fischer-Tropsch reactions while allowing continuous catalyst regeneration [12]. The liquid-phase operation facilitates the removal of heavy products, preventing catalyst deactivation from wax accumulation [13].
Parameter | Iron-Based Catalysts | Cobalt-Based Catalysts |
---|---|---|
Temperature | 200-350°C | 180-240°C |
Pressure | 1-3 MPa | 2-3 MPa |
Catalyst Type | Fe₅C₂ active phase | Metallic Co |
H₂/CO Ratio | 1-2 | 2-2.5 |
Selectivity Range | C₅⁺ up to 85% | C₅⁺ up to 95% |
Product Distribution | Wide range C₁-C₇₀⁺ | Favors longer chains |
Laboratory synthesis of hexatetracontane employs several specialized methodologies designed to overcome the challenges associated with long-chain alkane preparation, including low solubility of intermediates and thermal stability requirements during synthesis [14] [15].
The dithiane alkylation methodology represents the most reliable synthetic route for producing high-molecular-weight alkanes in the C₃₈-C₅₈ range. This three-step protocol begins with the alkylation of 1,3-dithiane using suitable α,ω-dibromoalkanes under basic conditions [14]. The bisalkylation of the bis(dithianyl)alkane intermediate with appropriate 1-bromoalkanes extends the chain length systematically. Final desulfurization using Raney nickel under hydrogen atmosphere yields the target long-chain alkane with purities exceeding 85% [14] [15]. This method provides exceptional control over chain length and branching patterns, making it particularly valuable for structure-activity relationship studies.
Classical Wurtz coupling reactions offer a more direct approach for laboratory-scale synthesis, though with limitations in selectivity and yield. The reaction of appropriate alkyl halides with metallic sodium or zinc in dry solvents produces longer-chain hydrocarbons through carbon-carbon bond formation [16]. Yields typically range from 70-90%, with the primary limitation being the formation of elimination products and cyclic compounds as side reactions. Recent modifications employing ultrasonic activation and controlled addition protocols have improved both yield and selectivity [16].
Reduction methodologies provide alternative synthetic pathways utilizing the reduction of long-chain fatty acids or their derivatives. Catalytic hydrogenation employing palladium or platinum catalysts under elevated hydrogen pressure effectively converts fatty acid precursors to the corresponding alkanes . The Clemmensen reduction using zinc amalgam in hydrochloric acid offers an alternative protocol, particularly useful for acid-sensitive substrates [16]. These methods achieve yields of 80-95% but require access to appropriately sized fatty acid precursors.
Direct synthetic approaches utilizing chain extension reactions have been developed specifically for hexatetracontane synthesis. These protocols employ successive alkylation reactions or coupling methodologies to build the 46-carbon framework systematically. While offering the advantage of direct access to the target molecule, these approaches often suffer from low overall yields due to the multiple synthetic steps required .
Recent developments in microwave-assisted synthesis have improved reaction efficiency and selectivity for long-chain alkane preparation. Microwave irradiation reduces reaction times from hours to minutes while providing more uniform heating profiles [8]. This technology proves particularly valuable for drying and activation steps in multi-step syntheses.
Solid-phase synthesis protocols represent emerging methodologies for long-chain alkane preparation. These approaches utilize polymer-supported reagents to facilitate purification steps and minimize product losses during workup procedures. The solid-phase methodology proves especially valuable when producing small quantities for analytical or biological evaluation purposes [14].
Method | Target Product | Yield | Advantages | Limitations |
---|---|---|---|---|
Dithiane Alkylation | C₃₈-C₅₈ alkanes | 85% | High purity | Multi-step |
Wurtz Reaction | C₁₆⁺ alkanes | 70-90% | Simple procedure | Side reactions |
Reduction Methods | C₁₆⁺ alkanes | 80-95% | Mild conditions | Requires pure precursors |
Direct Synthesis | C₄₆H₉₄ | Variable | Direct route | Low selectivity |
The purification and analysis of hexatetracontane present significant chromatographic challenges due to its high molecular weight, low volatility, and thermal sensitivity. These characteristics necessitate specialized separation techniques and instrumental configurations to achieve adequate resolution and recovery [17] [18] [19].
Conventional gas chromatography faces fundamental limitations when applied to hexatetracontane analysis and purification. Standard capillary columns with temperature limits of 300-350°C prove inadequate for eluting C₄₆ compounds, which require significantly higher temperatures for volatilization [17] [19]. The stationary phases employed in conventional systems exhibit thermal degradation and bleeding at the temperatures necessary for hexatetracontane elution, resulting in poor peak shapes and contaminated baselines [18].
High-temperature gas chromatography overcomes many limitations of conventional systems through specialized column technology and enhanced thermal stability. Modern high-temperature columns employing aluminum-clad fused silica construction can operate at temperatures up to 430-480°C while maintaining stationary phase integrity [20]. These systems successfully elute linear alkanes up to C₈₀-C₉₀, providing adequate capability for hexatetracontane analysis and preparative separations [17] [21].
Stationary phase selection proves critical for successful hexatetracontane separations. Polysiloxane-based phases with enhanced thermal stability, such as those incorporating silarylene units or macrocyclic silicon phthalocyanine groups, demonstrate superior performance at elevated temperatures [22]. These phases maintain selectivity and efficiency while resisting thermal degradation during extended high-temperature operation.
Peak broadening phenomena represent a major challenge in hexatetracontane chromatography due to slow mass transfer kinetics and reduced diffusion coefficients associated with high-molecular-weight compounds. Wide-bore columns with reduced film thickness help minimize broadening effects while maintaining adequate resolution [21]. Temperature programming protocols employing slow heating rates (1-2°C/minute) optimize peak shape and resolution for heavy hydrocarbon separations [19].
Sample introduction techniques require careful optimization to prevent discrimination against high-boiling components. Cool on-column injection methods prove superior to split/splitless techniques, as they minimize thermal degradation and ensure quantitative transfer of heavy components [21]. Programmable temperature vaporization injectors offer an alternative approach, providing controlled vaporization conditions that prevent sample decomposition [23].
Preparative gas chromatography enables the isolation of pure hexatetracontane from complex mixtures, though with limitations in throughput and sample capacity. Specialized preparative systems employ wide-bore columns and fraction collection interfaces to recover purified compounds [24] [25]. Collection efficiency depends critically on maintaining appropriate temperatures throughout the collection system to prevent condensation and sample loss [26].
Two-dimensional gas chromatography provides enhanced resolution for complex hydrocarbon mixtures containing hexatetracontane and related compounds. High-temperature comprehensive two-dimensional systems can separate compounds up to C₆₈ while providing structural information based on retention patterns [21]. These systems prove particularly valuable for characterizing Fischer-Tropsch products and petroleum wax fractions [19].
Challenge | Conventional GC | High-Temperature GC | Resolution |
---|---|---|---|
Column Temperature Limit | 300-350°C | 430-480°C | High-temperature columns |
Stationary Phase Stability | Limited at high temperature | Improved phases | Aluminum-clad construction |
Peak Broadening | Significant above C₃₅ | Reduced | Wide-bore columns |
Sample Volatility | C₃₅-C₄₀ maximum | Up to C₈₀-C₉₀ | Temperature programming |
Accurate assessment of hexatetracontane purity requires multiple analytical techniques due to the challenges associated with high-molecular-weight hydrocarbon analysis. The establishment of reliable purity metrics ensures product quality for research and industrial applications [27] [28].
Gas chromatographic analysis serves as the primary method for hexatetracontane purity assessment, providing quantitative determination of impurities with detection limits typically below 0.1% [27] [28]. High-temperature gas chromatography systems equipped with flame ionization detectors achieve baseline resolution of hexatetracontane from closely related homologs and isomers. Purity determinations of ≥98% are routinely achievable through careful optimization of chromatographic conditions [27]. The analysis typically requires 20-40 minutes for complete elution of the C₄₀-C₅₀ range, allowing comprehensive impurity profiling [28].
Mass spectrometric analysis provides complementary structural confirmation and impurity identification capabilities. High-temperature gas chromatography coupled with time-of-flight mass spectrometry enables full mass spectral acquisition up to m/z 1850, encompassing the molecular ion region for hexatetracontane [17] [18]. Electron ionization produces characteristic fragmentation patterns that confirm molecular structure while identifying structural isomers and homologs [29]. Atmospheric pressure chemical ionization methods offer enhanced sensitivity with detection limits approaching 10 ppm for structural confirmation [30].
Nuclear magnetic resonance spectroscopy delivers definitive structural verification for purified hexatetracontane samples. High-resolution ¹H and ¹³C NMR techniques provide unambiguous confirmation of the linear alkane structure while detecting branched impurities and unsaturated compounds [31]. The technique achieves purity assessments of ≥99% through integration of resolved resonances, though analysis times of 30-60 minutes limit throughput for routine applications.
Melting point determination offers a rapid qualitative assessment of hexatetracontane purity, though with limited quantitative capability. Pure hexatetracontane exhibits a characteristic melting range that shifts predictably with impurity content [32] [33]. This technique proves valuable for preliminary purity screening and quality control applications where rapid assessment takes priority over detailed compositional analysis.
Differential scanning calorimetry provides thermal analysis capabilities that complement traditional purity assessment methods. The technique detects crystalline impurities and polymorphic forms through characteristic thermal transitions. Purity determinations achieve accuracy comparable to chromatographic methods while providing additional information about thermal behavior and stability [34].
Elemental analysis serves as a complementary technique for verifying the empirical formula and detecting heteroatom-containing impurities. Carbon and hydrogen determinations with accuracy exceeding 0.1% confirm the expected C₄₆H₉₄ composition while detecting oxygen, nitrogen, or sulfur-containing contaminants that might escape detection by other techniques [35].
High-performance liquid chromatography methods have been developed for hexatetracontane analysis, particularly when coupled with evaporative light scattering or charged aerosol detection. These techniques prove especially valuable for analyzing thermally labile samples or those containing non-volatile impurities that escape gas chromatographic detection [36].
Spectroscopic purity assessment employing infrared and Raman spectroscopy provides rapid screening capabilities for functional group impurities. The characteristic C-H stretching and bending vibrations of hexatetracontane provide fingerprint patterns that reveal the presence of unsaturated, aromatic, or oxygen-containing impurities [37].
Method | Detection Limit | Typical Purity Achieved | Analysis Time | Applications |
---|---|---|---|---|
Gas Chromatography | 0.1% | ≥98% | 20-40 min | Routine analysis |
Mass Spectrometry | 10 ppm | ≥95% | 5-25 min | Structure confirmation |
NMR Spectroscopy | 1% | ≥99% | 30-60 min | Structure verification |
Melting Point | N/A | Qualitative | 10-15 min | Purity indicator |